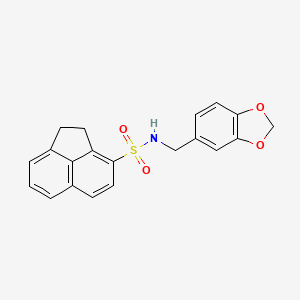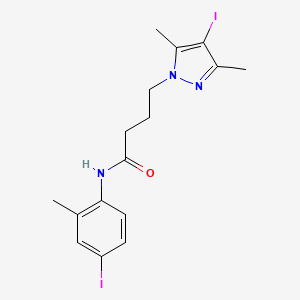![molecular formula C18H23F3N2O4 B11484541 ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-piperidin-1-ylalaninate](/img/structure/B11484541.png)
ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-piperidin-1-ylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]-2-(PIPERIDIN-1-YL)PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl, methoxyphenyl, formamido, and piperidinyl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]-2-(PIPERIDIN-1-YL)PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of ethyl 3,3,3-trifluoropyruvate, which is then subjected to various chemical reactions to introduce the methoxyphenyl, formamido, and piperidinyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]-2-(PIPERIDIN-1-YL)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]-2-(PIPERIDIN-1-YL)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ETHYL 3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]-2-(PIPERIDIN-1-YL)PROPANOATE exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated and piperidinyl-containing molecules, such as:
- ETHYL 3,3,3-TRIFLUOROPYRUVATE
- 3,3,3-TRIFLUOROPROPIONIC ACID
- METHYL 3,3,3-TRIFLUOROPYRUVATE
Uniqueness
What sets ETHYL 3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]-2-(PIPERIDIN-1-YL)PROPANOATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H23F3N2O4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]-2-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C18H23F3N2O4/c1-3-27-16(25)17(18(19,20)21,23-11-5-4-6-12-23)22-15(24)13-7-9-14(26-2)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,22,24) |
InChI Key |
LCVXAVZPKSSCHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC=C(C=C1)OC)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(4-Methoxyphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}(morpholin-4-yl)methanone](/img/structure/B11484458.png)
![N-(4-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11484461.png)
![1,3-dimethyl-8-(4-methylphenyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11484462.png)
![1-(morpholin-4-ylmethyl)-3'-(4-propoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11484463.png)

![4-[3-(4-fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]-N-propylpiperazine-1-carboxamide](/img/structure/B11484467.png)

![4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11484477.png)
![Carbamic acid, [2,2,2-trifluoro-1-[(4-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]-, methyl ester](/img/structure/B11484485.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B11484496.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{2-[(4-fluorobenzyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)-4-methoxybenzamide](/img/structure/B11484505.png)
![[4-({[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)phenyl]acetic acid](/img/structure/B11484510.png)
![2,4-dichloro-N-[2-(2-methoxyphenyl)ethyl]-5-sulfamoylbenzamide](/img/structure/B11484521.png)
